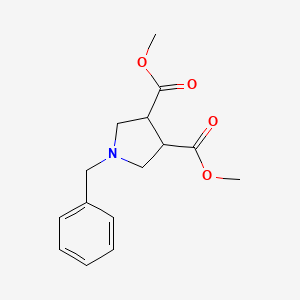

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Übersicht

Beschreibung

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the reaction of 1-benzylpyrrolidine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 1-benzylpyrrolidine-3,4-dicarboxylic acid

Reduction: 1-benzylpyrrolidine-3,4-dimethanol

Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Dimethyl 1-Benzylpyrrolidine-3,4-Dicarboxylate

This compound is a pyrrolidine derivative that has garnered attention for its potential therapeutic and industrial applications. This compound is used as a building block for synthesizing complex molecules and is investigated as a biochemical probe. Research has explored its therapeutic properties, including anti-inflammatory and analgesic effects, as well as its use in producing specialty chemicals and materials.

Chemical Reactivity

This compound undergoes several chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide. Major product: 1-benzylpyrrolidine-3,4-dicarboxylic acid.

- Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like sodium borohydride and lithium aluminum hydride. Major product: 1-benzylpyrrolidine-3,4-dimethanol.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position using reagents such as sodium hydride and alkyl halides. Major product: various substituted benzyl derivatives.

The biological activity of this compound is attributed to its interaction with molecular targets, modulating the activity of specific enzymes and receptors.

- Anti-inflammatory Properties: It has demonstrated the potential to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting its utility in developing new anti-inflammatory drugs.

- Antitumor Activity: In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis in tumor cells, indicating its potential in cancer therapy.

Case Studies

- In Vitro Evaluation Against Cancer Cell Lines: Studies evaluating the cytotoxic effects of this compound on glioma cell lines (C6 rat) indicated significant antiproliferative activity, supporting its potential as an anticancer agent.

- Neuroprotective Effects: Research on neurodegenerative diseases showed this compound exhibits neuroprotective properties by enhancing cognitive function in rodent models, improving performance in behavioral tests like the Morris water maze, suggesting its potential for treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Benzyl-3-pyrrolidinol

- 1-Benzyl-2-pyrrolidinone

- 1-Benzyl-3-hydroxypyrrolidine

Uniqueness

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biologische Aktivität

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (DBPDC) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure and potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DBPDC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBPDC is characterized by a pyrrolidine ring substituted with two carboxylate groups and a benzyl group. Its molecular formula is with a molecular weight of approximately 277.32 g/mol. The compound exhibits distinct physical properties, including a density of 1.189 g/cm³ and a boiling point around 366.056ºC at standard atmospheric pressure.

The biological activity of DBPDC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research suggests that DBPDC modulates the activity of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and tumor growth. The stereochemistry of DBPDC, particularly its (3S,4S) configuration, plays a crucial role in determining its binding affinity and specificity towards these targets.

Anti-inflammatory Properties

DBPDC has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This property positions DBPDC as a candidate for developing new anti-inflammatory drugs.

Antitumor Activity

Research highlights the potential antitumor activity of DBPDC. In vitro studies have demonstrated that DBPDC can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy. The compound's ability to induce apoptosis in tumor cells has been documented, making it a promising lead for further development .

Case Studies

- In Vitro Evaluation Against Cancer Cell Lines : A study conducted by Venepally et al. evaluated the cytotoxic effects of DBPDC on glioma cell lines (C6 rat). The results indicated significant antiproliferative activity, supporting its potential as an anticancer agent .

- Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, DBPDC exhibited neuroprotective properties by enhancing cognitive function in rodent models. The compound was shown to improve performance in behavioral tests such as the Morris water maze, indicating its potential for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBPDC, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Benzyl-3-pyrrolidinol | Moderate anti-inflammatory activity | Lacks ester groups |

| 1-Benzyl-2-pyrrolidinone | Antimicrobial properties | Different substitution pattern |

| Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | Potential as a ligand in enzyme studies | Specific stereochemistry |

DBPDC's unique ester functional groups confer distinct chemical reactivity and biological activity compared to these similar compounds, enhancing its potential applications in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves esterification of pyrrolidine-3,4-dicarboxylic acid derivatives. For example, transesterification of diethyl esters (e.g., cis-diethyl 1-benzylpyrrolidine-3,4-dicarboxylate, CAS 156469-74-8) with methanol under acidic or basic catalysis can yield dimethyl esters . Protecting groups like benzyl are critical to prevent side reactions during synthesis. Key factors include:

- Catalyst choice : Acidic (H₂SO₄) or basic (NaOMe) conditions influence reaction speed and purity.

- Temperature : Elevated temperatures (60–80°C) improve ester interchange but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry (e.g., trans vs. cis isomers) by analyzing crystal packing and bond angles .

- NMR spectroscopy : H and C NMR distinguish ester groups (δ ~3.6–3.8 ppm for methyl esters) and benzyl protons (δ ~7.3 ppm aromatic signals). H-H COSY and NOESY confirm spatial proximity of substituents .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₆H₁₉NO₄⁺ requires m/z 290.1387) .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) in this compound affect its reactivity and potential applications?

- Methodological Answer :

- Stereoselective synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution can isolate enantiomers. For example, trans-dimethyl isomers (CAS 87813-05-6) show distinct NMR coupling constants (J = 10–12 Hz for vicinal protons) compared to cis isomers .

- Reactivity differences : Trans isomers may exhibit higher steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. Computational studies (DFT) predict trans isomers to have lower activation energy for ring-opening reactions .

Q. What computational strategies are employed to predict the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For pyrrolidine derivatives, ester carbonyls (LUMO) are primary reactive centers .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility. Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates in hydrolysis reactions .

- Docking studies : Evaluates binding affinity to biological targets (e.g., ion channels) based on pyrrolidine ring puckering and benzyl group orientation .

Q. How can discrepancies in reported reaction yields for pyrrolidine dicarboxylates be resolved?

- Methodological Answer : Conflicting data often arise from:

- Impurity profiles : Side products (e.g., unreacted diethyl esters) inflate yields. HPLC purity checks (≥95%) and column chromatography are essential .

- Isomer cross-contamination : Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates cis/trans isomers, ensuring accurate yield calculations .

- Condition optimization : Replicate reported methods with controlled variables (e.g., inert atmosphere for moisture-sensitive steps) .

Eigenschaften

IUPAC Name |

dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRVVUSBZJFOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.